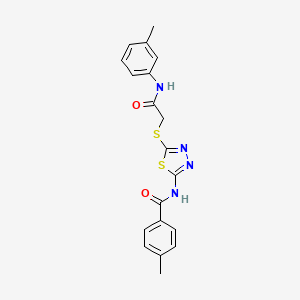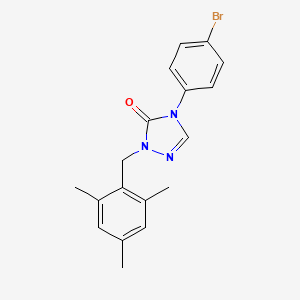
2,4-Difluoro-5-propoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,4-Difluoro-5-propoxyphenylboronic acid” is a chemical compound with the CAS Number: 2096331-67-6 . It has a molecular weight of 215.99 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H11BF2O3 . The structure includes a phenyl ring with two fluorine atoms and one propoxy group attached to it, along with a boronic acid group .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.25±0.1 g/cm3 and a predicted boiling point of 344.9±52.0 °C .Scientific Research Applications
Lithium-Ion Batteries
Boronic acid derivatives, such as 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, have been explored for their applications in lithium-ion batteries. These compounds act as bifunctional electrolyte additives, offering overcharge protection and enhancing the dissolution of LiF generated during battery operation. Their redox potential and ability to act as both redox shuttles and anion receptors highlight their potential to improve lithium-ion battery safety and efficiency (Chen & Amine, 2007).
Covalent Organic Frameworks (COFs)
Phenyl diboronic acid-based compounds have been utilized in the synthesis of covalent organic frameworks (COFs). These frameworks are characterized by their highly crystalline and porous structure, offering extensive applications in gas storage, separation, and catalysis. The boronic acid components play a crucial role in forming strong bonds that contribute to the COFs' rigidity and stability (Côté et al., 2005).
Fluorescence Probes for Reactive Oxygen Species (ROS)
Perfluorophenylboronic acids have been developed as fluorescence probes to detect reactive oxygen species (ROS) selectively. These compounds enable the synthesis of probes that can reliably differentiate between various ROS types, facilitating studies on the roles of ROS in biological and chemical applications. This specificity and ability to detect ROS without the need for transition metal catalysts underscore their utility in life science research (Setsukinai et al., 2003).
Organic Synthesis and Catalysis
Boronic acids, including phenylboronic and perfluorophenylboronic acids, have been widely applied in organic synthesis and catalysis. They catalyze various reactions, including Suzuki-Miyaura coupling, amidation, and glycosylation processes. These reactions are critical for synthesizing complex organic molecules, highlighting the versatility and utility of boronic acids in synthetic chemistry. The ability to catalyze reactions under mild conditions and the generation of water as the only byproduct in some reactions are particularly advantageous for green chemistry applications (Kinzel, Zhang, & Buchwald, 2010).
Environmental Monitoring and Analysis
Boronic acid-functionalized materials have been developed for environmental monitoring, particularly for the detection of fluoride ions. These materials can act as ionic gates in nanochannels, responding to fluoride concentration changes. This application is important for monitoring water quality and understanding the environmental impact of fluoride and other anions (Liu et al., 2014).
properties
IUPAC Name |
(2,4-difluoro-5-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-2-3-15-9-4-6(10(13)14)7(11)5-8(9)12/h4-5,13-14H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCMXVYPDDTXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)OCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-fluorophenyl)methylsulfanyl]benzoic Acid](/img/structure/B2738680.png)

![(Z)-2-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2738683.png)
![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2738685.png)


![1-[2-(Dimethylamino)ethoxy]-4-fluorosulfonyloxybenzene](/img/structure/B2738691.png)
![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2738692.png)
![2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2738695.png)

![(2Z)-3-[(4-fluorophenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B2738697.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(phenylthio)acetamide](/img/structure/B2738699.png)

![9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2738703.png)